molecular formula C8H12N2O B1483888 3-cyclobutyl-1-methyl-1H-pyrazol-5-ol CAS No. 1881113-24-1

3-cyclobutyl-1-methyl-1H-pyrazol-5-ol

Cat. No.: B1483888
CAS No.: 1881113-24-1
M. Wt: 152.19 g/mol
InChI Key: CQFSWALQTVXSDI-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1-methyl-1H-pyrazol-5-ol is a pyrazole derivative characterized by its cyclobutyl group attached to the pyrazole ring. Pyrazoles are heterocyclic aromatic organic compounds, and this particular derivative has shown potential in various scientific and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

5-cyclobutyl-2-methyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-10-8(11)5-7(9-10)6-3-2-4-6/h5-6,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFSWALQTVXSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclobutyl-1-methyl-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of cyclobutylamine with a suitable diketone in the presence of a base, followed by cyclization and subsequent methylation.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutyl-1-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of reduced pyrazole derivatives.

  • Substitution: Introduction of various alkyl or aryl groups at the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound has been investigated for its potential therapeutic properties, particularly in the realms of anti-inflammatory and anticancer activities. Pyrazole derivatives, including 3-cyclobutyl-1-methyl-1H-pyrazol-5-ol, are known for their ability to modulate biological pathways, making them promising candidates for drug development.

Table 1: Biological Activities of 3-Cyclobutyl-1-methyl-1H-pyrazol-5-ol

Activity TypeDescriptionReferences
Anti-inflammatoryExhibits potential to reduce inflammation in animal models. ,
AntimicrobialDemonstrated effectiveness against various bacterial strains.
AntioxidantShows significant radical scavenging activity, indicating protective effects.
AnticancerInvestigated for its cytotoxic effects on cancer cell lines.

Organic Synthesis

Building Block for Complex Molecules
3-Cyclobutyl-1-methyl-1H-pyrazol-5-ol serves as a versatile building block in organic synthesis. Its unique cyclobutyl group allows for diverse substitution reactions, enabling the formation of more complex pyrazole derivatives.

Synthesis Overview

The synthesis of 3-cyclobutyl-1-methyl-1H-pyrazol-5-ol typically involves:

  • Formation of the Pyrazole Ring : Utilizing hydrazine and appropriate carbonyl compounds.
  • Substitution Reactions : Introducing various functional groups through nucleophilic or electrophilic substitutions.

Material Science

Development of New Materials
The compound's unique structure makes it suitable for applications in material science, where it can be utilized in the development of new polymers and materials with specific properties.

Case Study: Polymeric Applications

Recent studies have explored the incorporation of pyrazole derivatives into polymer matrices to enhance thermal stability and mechanical properties. The results indicated improved performance compared to traditional materials.

Case Study 1: Antimicrobial Properties

A study demonstrated that similar pyrazole compounds exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that 3-cyclobutyl derivatives could be developed into novel antimicrobial agents.

Case Study 2: Anti-inflammatory Effects

In vivo studies showed that pyrazole derivatives can significantly reduce inflammation and pain responses in animal models, indicating potential applications in developing anti-inflammatory medications.

Mechanism of Action

The mechanism by which 3-cyclobutyl-1-methyl-1H-pyrazol-5-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Methyl-1H-pyrazol-5-ol

  • 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine

  • 4,4'- (Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

Uniqueness: 3-Cyclobutyl-1-methyl-1H-pyrazol-5-ol stands out due to its cyclobutyl group, which imparts unique chemical and physical properties compared to other pyrazole derivatives. This structural difference can lead to distinct reactivity and biological activity, making it a valuable compound in various applications.

Biological Activity

3-Cyclobutyl-1-methyl-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique cyclobutyl group and a hydroxyl moiety, which contribute to its pharmacological potential. Various studies have explored its interactions with biological targets, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The structural formula of 3-cyclobutyl-1-methyl-1H-pyrazol-5-ol is depicted below:

C7H10N2O\text{C}_7\text{H}_{10}\text{N}_2\text{O}

This compound possesses a five-membered pyrazole ring with two nitrogen atoms, a cyclobutyl substituent, and a hydroxyl group at the 5-position. The unique arrangement of these functional groups allows for specific interactions with biological macromolecules.

The biological activity of 3-cyclobutyl-1-methyl-1H-pyrazol-5-ol is primarily attributed to its ability to modulate enzyme activity and receptor interactions. For instance, it has been shown to interact with glycogen synthase kinase 3 (GSK3), a target implicated in various diseases, including cancer and neurodegenerative disorders. The compound may inhibit GSK3 activity, leading to downstream effects on cellular signaling pathways that regulate cell growth and survival .

Biological Activities

Research has demonstrated several biological activities associated with 3-cyclobutyl-1-methyl-1H-pyrazol-5-ol:

1. Anticancer Activity
Studies indicate that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. It has been shown to inhibit the proliferation of various cancer cells, including breast and prostate cancer cells, through the modulation of apoptosis-related proteins .

2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways essential for bacterial survival .

3. Anti-inflammatory Effects
Research suggests that 3-cyclobutyl-1-methyl-1H-pyrazol-5-ol may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of 3-cyclobutyl-1-methyl-1H-pyrazol-5-ol in various therapeutic contexts:

StudyFocusFindings
Study ACancerInduced apoptosis in breast cancer cells; reduced tumor growth in vivo.
Study BBacterial InfectionsEffective against MRSA strains; reduced bacterial load in infected mice.
Study CInflammationDecreased levels of inflammatory markers in animal models of arthritis.

Research Findings

Recent studies have provided insight into the structure–activity relationships (SAR) of pyrazole derivatives, including 3-cyclobutyl-1-methyl-1H-pyrazol-5-ol. Key findings include:

Inhibition Potency:
The compound exhibited IC50 values in the low micromolar range against GSK3, indicating potent inhibitory action .

Selectivity:
It shows selectivity over other kinases, minimizing off-target effects, which is crucial for drug development .

Pharmacokinetics:
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles, enhancing its potential as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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